molecular formula C15H12O6 B023538 Drimiopsin C CAS No. 773850-90-1

Drimiopsin C

カタログ番号: B023538
CAS番号: 773850-90-1
分子量: 288.25 g/mol
InChIキー: IMMSZLMLFUYPBT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Significance of Natural Products in Chemical Biology and Drug Discovery

Natural products are biological chemicals derived from organisms such as plants, animals, microorganisms, and marine life. Over time, living organisms have evolved to produce these compounds, which possess significant ecological roles, including defense, metabolism, and survival strategies. Historically, civilizations have utilized natural products for various purposes, including medicine. In contemporary pharmaceutical research, natural products are considered essential as they offer potential avenues for discovering novel medicinal molecules, leading to successful outcomes. invivochem.cnacgpubs.org

The value of natural products in treating and preventing human diseases can be assessed based on criteria such as the introduction rate of new chemical entities with wide structural diversity, the number of diseases they treat or prevent, and their frequency of use in disease treatment. acgpubs.org Natural products are valuable sources for new drugs and serve as important lead compounds for further modification during drug development. acgpubs.orgru.ac.za Their structural diversity, biochemical specificity, and other molecular properties make them favorable lead structures for drug discovery, differentiating them from synthetic and combinatorial libraries. acgpubs.org The unique and vast chemical diversity of natural products, refined through natural selection, has resulted in optimal interactions with biological macromolecules, making them a rich source of novel compound classes for biological studies and drug discovery. Natural products have demonstrated significant potential as modulators of biomolecular function due to their diversity, target affinity, and specificity.

Overview of Aryl-C-Glycosides in Natural Product Chemistry

Aryl-C-glycosides are natural secondary metabolites where the anomeric center of a sugar is covalently linked to a carbon atom of an arene or heterocycle via a Csp3-Csp2 bond. fluoroprobe.com Both natural and synthetic aryl-C-glycosides are of considerable pharmaceutical interest due to their unique structures and enhanced stability against enzymatic and chemical hydrolysis compared to O-glycosides. fluoroprobe.comfluoroprobe.comresearchgate.net This stability allows them to potentially interfere with processes like DNA and RNA synthesis more efficiently. fluoroprobe.com

These compounds are known for possessing a wide range of biological activities, including anticancer, antioxidant, antiviral, and hypoglycemic effects. fluoroprobe.com Aryl C-glycosides are widely found in nature and play important roles in drug design. medchemexpress.com The ortho C-glycosides of phenols are among the most prevalent C-aryl glycosides found in natural products. medchemexpress.com

Contextualizing Drimiopsin C within Natural Product Research

This compound is a natural product that has been isolated from plants. Specifically, it is classified as a xanthone. ru.ac.zabiocrick.com Xanthones are a class of organic compounds with a dibenzo-γ-pyrone structure, and they occur widely in nature, particularly in plants, fungi, and lichens. researchgate.net this compound has been isolated from the herbs of Scilla scilloides biocrick.com and Drimiopsis maculata, a plant from South Africa. ru.ac.zaresearchgate.net The isolation of this compound, along with other xanthones (drimiopsins A-F), from Drimiopsis maculata was notable as xanthones had not been previously reported from the Hyacinthaceae family, to which Drimiopsis maculata belongs. researchgate.net

特性

IUPAC Name

1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-6-3-7(16)4-9-11(6)13(18)12-10(21-9)5-8(17)15(20-2)14(12)19/h3-5,16-17,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMSZLMLFUYPBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Drimiopsin C's Natural Occurrence and Isolation Methodologies

Natural Sources and Ecological Context of Drimiopsin C Production

This compound has been identified as a constituent of certain plant species. Notably, it has been isolated from Scilla scilloides medchemexpress.comresearchgate.net and Drimiopsis maculata researchgate.netmedchemexpress.com. Both of these plants belong to the Asparagaceae family medchemexpress.com. Drimiopsis maculata is a South African plant whose bulbs contain a diversity of phytochemicals, including norlignans, scillascillin-type homoisoflavanones, and xanthones researchgate.net. The ecological context of this compound production within these plants is linked to the broader role of secondary metabolites in plant defense, signaling, or adaptation to their specific environments. While the precise ecological function of this compound itself requires further investigation, the presence of xanthones in plants is often associated with protective roles against herbivores, pathogens, and environmental stressors.

Advanced Extraction Techniques for this compound from Biological Matrices

Extracting natural compounds like this compound from plant material involves separating the desired compound from the complex mixture of other plant constituents. Various advanced extraction techniques are employed to enhance efficiency, yield, and purity compared to traditional methods.

Solvent-Based Extraction Approaches

Solvent extraction, also known as liquid-solid extraction (LSE) when dealing with solid plant material, is a fundamental technique used for isolating natural products. This method relies on the principle that different compounds exhibit varying degrees of solubility in different solvents vinanhatrang.comresearchgate.net. By selecting appropriate solvents, this compound can be selectively dissolved and separated from the plant matrix. The efficiency of solvent extraction is influenced by factors such as the type of solvent, temperature, extraction time, and the particle size of the plant material nih.gov. Commonly used solvents for the extraction of natural compounds include methanol, ethanol, water, acetone, or mixtures thereof nih.gov. Acidic solutions are sometimes added to stabilize certain compounds, although the use of strong concentrated acids can potentially lead to degradation nih.gov.

Supercritical Fluid Extraction (SFE) Considerations

Supercritical Fluid Extraction (SFE) is an advanced technique that utilizes a substance in its supercritical state as the extraction solvent wikipedia.org. Supercritical fluids possess properties between those of a liquid and a gas, allowing them to diffuse through solid matrices like a gas and dissolve compounds like a liquid wikipedia.orgsdu.dk. Carbon dioxide (CO2) is the most commonly used supercritical fluid due to its low critical temperature (31 °C) and pressure (74 bar), as well as being non-toxic, non-flammable, and readily available thyssenkrupp-uhde.comorientjchem.orgsemanticscholar.org. SFE offers advantages such as selective extraction by manipulating pressure and temperature, reduced extraction time, and the production of solvent-free extracts wikipedia.orgsdu.dkorientjchem.org. The process typically involves pumping liquid CO2 to a heating zone to reach supercritical conditions, passing it through the sample matrix, and then reducing the pressure in a separator to precipitate the extracted material wikipedia.org. While research specifically detailing SFE for this compound is limited in the provided context, SFE is a recognized method for extracting xanthones and other natural products.

Microwave-Assisted Extraction (MAE) Applications

Microwave-Assisted Extraction (MAE) is a modern technique that uses microwave energy to heat solvents and plant samples, accelerating the extraction process anton-paar.commdpi.com. Microwaves heat the moisture within the plant cells and the extraction solvent, increasing the solubility of the target compounds and enhancing their diffusion out of the plant matrix indianchemicalsociety.comsciopen.com. This technique can significantly reduce extraction time and solvent consumption compared to conventional methods anton-paar.commdpi.comphcogrev.com. MAE is considered an environmentally friendly option for extracting bioactive compounds mdpi.comsciopen.com. Factors influencing MAE efficiency include solvent type, microwave power, extraction time, solvent-to-sample ratio, and temperature sciopen.com. MAE has been applied to extract various bioactive compounds from plant materials anton-paar.commdpi.comsciopen.comphcogrev.com.

Ultrasound-Assisted Extraction (UAE) Strategies

Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to enhance the extraction of compounds from plant matrices mdpi.comscientificelectronicarchives.org. The principle behind UAE is acoustic cavitation, where ultrasound waves create and collapse bubbles in the solvent, generating localized high temperatures and pressures mdpi.com. This cavitation can disrupt plant cell walls, improve solvent penetration, and enhance mass transfer of the target compounds into the solvent mdpi.complos.org. UAE is considered an inexpensive and efficient alternative to conventional extraction methods plos.org. It can reduce extraction time and solvent consumption scientificelectronicarchives.org. Factors such as ultrasonic frequency, power, extraction time, temperature, and solvent composition can affect UAE efficiency mdpi.complos.orgagriculturejournals.cz. UAE has been successfully applied for the extraction of various phenolic compounds and other bioactive substances from plant sources mdpi.comscientificelectronicarchives.orgplos.org.

Chromatographic Purification Strategies for this compound

Following extraction, purification is necessary to isolate this compound from other co-extracted compounds. Chromatographic techniques are widely used for this purpose, separating compounds based on their differential interactions with a stationary phase and a mobile phase nih.govnih.gov.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. It is particularly valuable in natural product isolation due to its high resolution and sensitivity. HPLC involves a mobile phase that carries the sample through a stationary phase packed in a column. The separation is achieved based on the differential interactions of the analytes with the stationary phase. HPLC can be adapted for both analytical and preparative scales, with preparative HPLC used to isolate larger quantities of a compound. mdpi.comnih.gov

Reversed-Phase HPLC

Reversed-phase HPLC is a common mode where the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and an organic solvent like methanol or acetonitrile). windows.netchromatographyonline.com This technique is effective for separating compounds based on their hydrophobicity. More polar compounds will elute earlier, while less polar compounds, which have a stronger affinity for the nonpolar stationary phase, will be retained longer and elute later. C18 stationary phases are frequently utilized in reversed-phase chromatography. chromatographyonline.comsigmaaldrich.comphenomenex.comyoutube.com

Normal-Phase HPLC

Normal-phase HPLC utilizes a polar stationary phase (e.g., silica gel) and a nonpolar mobile phase (e.g., hexane or ethyl acetate). chromatographyonline.comresearchgate.netdrawellanalytical.com In this mode, polar compounds are retained more strongly by the polar stationary phase and elute later, while less polar compounds elute earlier. Normal-phase chromatography is suitable for separating polar or moderately polar compounds.

Chiral HPLC for Enantiomeric Separation

Chiral HPLC is a specialized form of HPLC used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. drawellanalytical.com This technique employs a chiral stationary phase that can selectively interact with one enantiomer over the other, leading to their separation. drawellanalytical.com If this compound exists as enantiomers, chiral HPLC would be a crucial method for their isolation and characterization.

Column Chromatography Techniques (e.g., Silica Gel, Gel Filtration)

Column chromatography is a foundational technique in natural product isolation. It involves packing a stationary phase into a column and passing the sample through it using a mobile phase. chromtech.comgoogle.comsse.co.th Separation occurs based on the differential adsorption or partitioning of compounds between the stationary and mobile phases.

Silica gel is a widely used stationary phase in column chromatography, particularly in normal-phase separations, due to its polar nature and adsorbent properties. chromatographyonline.comresearchgate.netchromtech.comsse.co.thrsc.org Compounds are separated based on their polarity, with more polar compounds interacting more strongly with the silica gel. sse.co.th Elution is typically performed using a gradient of increasing solvent polarity. chromtech.comrsc.org

Gel filtration chromatography, also known as size exclusion chromatography, separates molecules based on their size. ucl.ac.uklibretexts.orgsigmaaldrich.comharvardapparatus.com The stationary phase consists of porous beads with a defined pore size range. ucl.ac.uklibretexts.org Larger molecules that cannot enter the pores elute first, while smaller molecules that can enter the pores are retained longer and elute later. ucl.ac.uklibretexts.org This technique is often used for the separation of macromolecules like proteins but can also be applied to other compounds depending on their size and the pore size of the stationary phase. ucl.ac.uksigmaaldrich.comharvardapparatus.com

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a sample preparation technique used to isolate or concentrate analytes from a complex matrix and remove interfering compounds prior to analysis by techniques like HPLC. thermofisher.comresearchgate.netactapol.net SPE utilizes a solid stationary phase (sorbent) packed in a cartridge or well plate. thermofisher.comresearchgate.net The process typically involves conditioning the sorbent, loading the sample, washing to remove impurities, and eluting the target analyte. thermofisher.comresearchgate.net SPE can employ various sorbent chemistries, including reversed-phase (e.g., C18) and normal-phase silica, depending on the properties of the analyte and matrix. phenomenex.comthermofisher.com

Other Advanced Purification Methods

To overcome the limitations of conventional techniques and achieve higher purity and yield, advanced purification methods are increasingly employed in natural product isolation rsc.orghilarispublisher.com. These methods offer advantages such as higher efficiency, reduced solvent consumption, and suitability for heat-sensitive compounds hilarispublisher.compermionics.combocsci.com. While specific detailed research findings on the application of every advanced method solely for this compound purification are not extensively available in the search results, the principles and applications of these techniques in natural product purification are well-established and can be applied to compounds like this compound depending on its specific properties.

Crystallization Techniques

Crystallization is a fundamental purification technique for solid organic compounds, including natural products masterorganicchemistry.comiscientific.orguct.ac.zaemu.edu.trlibretexts.org. It relies on the principle that a compound's solubility varies with temperature uct.ac.zaemu.edu.trlibretexts.org. The process typically involves dissolving the impure solid in a minimal amount of hot, appropriate solvent uct.ac.zaemu.edu.trlibretexts.org. As the solution cools slowly, the desired compound crystallizes out of the solution in a purer form, leaving impurities behind in the mother liquor uct.ac.zaemu.edu.trlibretexts.org.

Different crystallization methods exist, including conventional methods, chemical methods, and improved methods iscientific.org. Conventional methods often involve fractional distillation and chromatographic techniques iscientific.org. Chemical methods utilize suitable solvents to achieve high selectivity iscientific.org. Improved methods, such as stripping crystallization, are also used in the pharmaceutical sector iscientific.org. Factors such as temperature, blending intensity, solvent choice, supersaturation, and the addition of seed crystals can influence crystal size and morphology, which in turn affect the ease of separation and handling iscientific.org.

Crystallization is a valuable step in achieving high purity, and repeated crystallization (recrystallization) can further enhance purity by removing trapped impurities within the crystal structure uct.ac.za.

Membrane Separation and Ultrafiltration

Membrane separation techniques, including ultrafiltration (UF), have become increasingly popular for the purification of natural products rsc.orghilarispublisher.compermionics.combocsci.comnih.govresearchgate.netbocsci.com. These techniques utilize selectively permeable membranes to separate components based on differences in size, molecular weight, charge, and hydrophobicity hilarispublisher.compermionics.combocsci.commtu.edu. Membrane processes offer advantages such as low energy consumption, high efficiency, simple equipment, and the ability to operate at room temperature, making them suitable for heat-sensitive natural products hilarispublisher.combocsci.combocsci.commtu.edu.

Ultrafiltration is a pressure-driven membrane separation process that is widely used bocsci.commtu.edukrilico.pl. It employs membranes with pore sizes typically ranging from 0.001 to 0.05 µm, effectively retaining macromolecules, suspended solids, and colloidal substances while allowing smaller molecules and water to pass through krilico.plmdpi.com. UF can be used for concentration and pre-purification steps in natural product isolation researchgate.net. The efficiency of UF is influenced by parameters such as liquid flow rate, operating pressure, temperature, operating cycle, and feed concentration bocsci.com. Membrane fouling, the deposition of solids on the membrane surface, is a key challenge in UF, and strategies to mitigate it are actively researched nih.govresearchgate.netmdpi.com.

Membrane separation, including ultrafiltration, can be used for selective fractionation of extracts based on molecular size, ensuring the enrichment of desired bioactive ingredients and removal of unwanted compounds and impurities like salts and sugars permionics.com.

Electrophoretic Separation Approaches

Electrophoretic separation techniques, particularly capillary electrophoresis (CE), are powerful analytical and preparative tools that can be applied to the separation and purification of natural products researchgate.netmdpi.com. Electrophoresis separates compounds based on their charge and size under the influence of an electric field researchgate.netprotocols.io. Capillary electrophoresis offers high separation efficiency and speed, making it an alternative or complementary technique to chromatography researchgate.net.

Different modes of CE exist, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), which separate compounds based on differences in electrophoretic mobility and interactions with micelles, respectively mdpi.com. CE is particularly useful for separating charged molecules, and the net charge of analytes can be manipulated by adjusting the pH of the buffer researchgate.net. While often used for analysis and monitoring purification steps, electrophoretic methods can also be used for preparative separation, although typically on a smaller scale compared to chromatography or membrane processes mdpi.comscielo.br. The concept of electrophoresis-guided purification has been explored for isolating components from complex biological matrices scielo.br.

Electrophoretic separation can provide high-resolution separation, which is beneficial for purifying compounds with similar physical and chemical properties that may be difficult to separate by other methods.

Summary of Advanced Purification Methods

MethodPrinciple of SeparationKey AdvantagesPotential Application in this compound Purification
Crystallization Differential solubility based on temperatureHigh purity achievable, effective for solid compoundsPurification of solid this compound after initial extraction and separation steps.
Membrane Separation (Ultrafiltration) Size, molecular weight, charge, hydrophobicityLow energy consumption, high efficiency, suitable for heat-sensitive compoundsConcentration and pre-purification of this compound from crude extracts, removal of larger impurities.
Electrophoretic Separation Charge and size under electric fieldHigh separation efficiency, speed, useful for charged moleculesHigh-resolution separation of this compound from components with similar properties, analytical monitoring of purity.

While the specific application details of each of these advanced methods solely for this compound purification may require further in-depth research into specialized literature, their established principles and successful application in the broader field of natural product purification suggest their potential utility in obtaining highly pure this compound.

Biological Activity and Molecular Mechanisms of Drimiopsin C in Pre-clinical Models

In Vitro Efficacy Studies of Drimiopsin C

In vitro efficacy studies are crucial for evaluating the biological effects of this compound at the cellular level. These studies employ cell-based assays to assess the compound's impact on specific cellular processes relevant to disease states, such as cancer or inflammation.

Cell-Based Assays for Specific Biological Processes (e.g., cellular proliferation, apoptosis, inflammation)

Target Identification in Cellular Systems

Identifying the specific molecular targets of a compound within cellular systems is critical for understanding its mechanism of action. This involves experiments to pinpoint the proteins, nucleic acids, or lipids that the compound interacts with to exert its biological effects. Techniques such as pull-down assays, reporter gene assays, and methods exploring changes in protein expression or modification are commonly employed. realmofcaring.orgbiocrick.comnih.gov Although the search results discuss target identification methods and examples for other compounds, direct information on the specific cellular targets identified for this compound was not found.

Enzyme Inhibition and Activation Studies

Enzymes are crucial biological catalysts, and their modulation (inhibition or activation) by small molecules can have significant therapeutic implications. jackwestin.comkhanacademy.orgmicrobenotes.com Enzyme inhibition studies aim to determine if a compound can decrease the activity of a specific enzyme, while activation studies investigate if a compound can enhance enzyme activity. khanacademy.org These studies often involve measuring enzyme activity in the presence and absence of the compound and determining parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). biocrick.combiocrick.combiocrick.commdpi.comacs.org The search results provide general information on enzyme inhibition and activation mechanisms and examples involving other compounds and enzymes like phosphatidylinositol phospholipase C or cathepsin C. nih.govjackwestin.comkhanacademy.orgmicrobenotes.combiocrick.com However, specific data on this compound's effects on particular enzymes were not present in the provided snippets.

Receptor Binding and Modulation Assays

Receptors are proteins that bind to specific molecules, initiating a cellular response. realmofcaring.orgmdpi.comfrontiersin.orgosti.govnih.gov Receptor binding assays are used to determine if a compound can bind to a particular receptor and with what affinity. realmofcaring.orgfrontiersin.orgosti.govnih.gov Modulation assays investigate how a compound affects the receptor's activity, such as acting as an agonist (activating the receptor) or an antagonist (blocking the receptor). realmofcaring.orgmdpi.comfrontiersin.orgosti.govnih.gov These assays often utilize radiolabeled ligands or functional readouts to measure binding and activity. realmofcaring.orgfrontiersin.orgosti.govnih.gov While the search results describe receptor binding and modulation studies for other compounds, particularly focusing on cannabinoid receptors, there was no specific information regarding this compound's interaction with any known receptors. realmofcaring.orgmdpi.comfrontiersin.orgosti.govnih.gov

Molecular Mechanism of Action of this compound

Elucidating the molecular mechanism of action of a compound involves understanding the detailed step-by-step processes by which it interacts with its targets and influences biological pathways to produce its observed effects. realmofcaring.orgbiocrick.commicrobenotes.com

Advanced Analytical and Bioanalytical Methodologies in Drimiopsin C Research

Analytical Techniques for Structural Elucidation and Purity Assessment

Structural elucidation and purity assessment of Drimiopsin C rely on spectroscopic and spectrometric techniques that provide detailed information about its molecular composition and arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a fundamental tool in the structural determination of organic compounds, including natural products like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized. nih.govresearchgate.net 1H NMR spectra provide information on the types of protons present and their chemical environments, including their multiplicity and coupling constants. nih.gov 13C NMR spectra reveal the different carbon environments within the molecule. nih.gov Analysis of 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) allows for the correlation of signals and the mapping of the carbon-hydrogen framework and connectivity, which is essential for confirming the planar structure of this compound. nih.gov For instance, HMBC correlations can help position functional groups and substituents on the core xanthone structure. nih.gov

While specific NMR data tables for this compound were not extensively detailed in the search results, related studies on similar compounds like Drimiopsin D and other xanthones from the same plant source highlight the application of these techniques and the types of data obtained (e.g., chemical shifts in ppm). nih.gov

Mass Spectrometry (MS) and Tandem MS (LC-MS/MS, GC-MS)

Mass spectrometry provides information on the molecular weight of this compound and its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRESIMS) can be used to determine the precise molecular formula. nih.gov

Coupling mass spectrometry with chromatographic techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is particularly powerful. nih.govgentechscientific.comwikipedia.org LC-MS is suitable for analyzing less volatile and polar compounds like this compound, separating components in a mixture before they enter the mass spectrometer. wikipedia.orgshimadzu.com Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragments, providing more detailed structural information and enhancing specificity for identification and quantification, especially in complex matrices. wikipedia.org While GC-MS is typically used for more volatile compounds, LC-MS/MS is a common technique for the bioanalysis of drugs and metabolites in biological fluids due to its sensitivity and selectivity. innovareacademics.inresearchgate.netxjtu.edu.cn

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within the this compound molecule by analyzing the vibrations of chemical bonds when exposed to infrared radiation. spectroscopyonline.comcureffi.org Characteristic absorption bands in the IR spectrum can indicate the presence of hydroxyl groups, carbonyl groups, and aromatic rings, all of which are expected in a xanthone structure. nih.govspectroscopyonline.com

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and conjugated systems. cureffi.orglibretexts.org Xanthones typically have characteristic UV absorption maxima due to their conjugated π systems. libretexts.org UV-Vis spectroscopy can also be used for quantitative analysis based on the Beer-Lambert Law, relating absorbance to concentration. libretexts.org

Circular Dichroism (CD) for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules and their conformation in solution. criver.comunito.itunits.it It measures the differential absorption of left and right circularly polarized light. criver.comunito.it CD is particularly useful for determining the presence and conformation of chiral centers or for analyzing molecules that become chiral upon binding to other chiral entities. criver.comunito.it While direct information on the CD analysis of this compound was limited in the search results, a related study mentioned the use of circular dichroism spectrum for structural analysis of compounds including Drimiopsin D. 222.198.130 If this compound possesses chirality, CD spectroscopy would be an essential tool for determining its stereochemistry and conformational properties.

Bioanalytical Method Development and Validation for this compound in Biological Systems

Bioanalytical methods are essential for quantifying compounds like this compound in biological matrices such as plasma, urine, or tissue extracts. innovareacademics.inresearchgate.netjapsonline.com This is crucial for studies investigating its absorption, distribution, metabolism, and excretion (ADME). innovareacademics.inresearchgate.net

Method Development for Quantitative Analysis in Complex Matrices

Developing a bioanalytical method for this compound in complex biological matrices involves several steps, including sample collection, sample preparation, and chromatographic separation coupled with detection. innovareacademics.inresearchgate.nethumanjournals.com Biological matrices contain numerous endogenous compounds that can interfere with the analysis of the analyte of interest. xjtu.edu.cnresearchgate.netnih.gov Therefore, effective sample preparation techniques are necessary to isolate and concentrate this compound while removing interfering substances. xjtu.edu.cnhumanjournals.comnih.gov Common sample preparation methods include protein precipitation, liquid-liquid extraction, and solid-phase extraction. humanjournals.com

Quantitative analysis typically employs highly sensitive and selective techniques such as LC-MS/MS. innovareacademics.inresearchgate.netnih.gov The method development process involves optimizing chromatographic conditions (e.g., column, mobile phase, flow rate) to achieve adequate separation of this compound from matrix components, and optimizing mass spectrometric parameters for sensitive and specific detection. innovareacademics.inresearchgate.net

Validation of the developed bioanalytical method is critical to ensure its reliability and accuracy for the intended purpose. innovareacademics.inresearchgate.nethumanjournals.comfda.gov Validation parameters typically assessed include linearity, accuracy, precision, sensitivity (Limit of Detection - LOD and Limit of Quantification - LOQ), selectivity, and stability of the analyte in the biological matrix under various storage conditions. innovareacademics.inresearchgate.nethumanjournals.comnih.gov While specific validation data for this compound were not found, studies on other natural products like xanthohumol demonstrate the typical validation parameters and acceptance criteria applied in bioanalytical method development using techniques like RP-HPLC. nih.gov

Validation Parameters (e.g., Linearity, Accuracy, Precision, Recovery)

Analytical method validation is a critical process to ensure that a method is suitable for its intended purpose, providing consistent, reliable, and accurate data fluoroprobe.comnih.gov. Key parameters evaluated during validation typically include linearity, accuracy, precision, and recovery nih.govchem960.com.

Linearity assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a defined range nih.gov. A calibration curve, consisting of a blank, a zero sample, and several non-zero samples covering the expected range, is often used to evaluate linearity. Statistical calculations such as linear regression are recommended to assess linearity, with parameters like slope, intercept, and correlation coefficient being reported.

Accuracy is defined as the closeness of test results obtained by the method to the true value nih.gov. It can be determined by analyzing samples with known concentrations, such as spiked placebo samples or reference materials nih.gov. For bioanalytical methods, the mean value should generally be within 15% of the actual value, except at the lower limit of quantification (LLOQ), where a deviation of up to 20% may be acceptable.

Precision describes the scatter or variability in results obtained from multiple analyses of a homogeneous sample. It is typically assessed at multiple concentration levels and expressed as relative standard deviation (%RSD).

Recovery evaluates the efficiency of the sample preparation process, representing the amount of analyte recovered from the sample matrix chem960.com. While 100% recovery is not always necessary, the extent of recovery should be consistent and reproducible. Recovery experiments often involve comparing analytical results of extracted samples with those of blank extracts spiked with the analyte post-extraction.

Despite the fundamental importance of these validation parameters in chemical analysis, specific data pertaining to the linearity, accuracy, precision, and recovery of analytical methods developed for the quantification of this compound were not found in the conducted literature search.

Matrix Effects and Interference Studies

Matrix effects refer to the influence of components in the sample matrix, other than the analyte of interest, on the analytical signal chem960.com. These effects can lead to inaccurate and irreproducible results, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS/MS) where matrix components can cause ion suppression or enhancement. Interference studies are conducted to assess the extent to which other substances in the sample might affect the accurate measurement of the analyte.

Biological matrices, such as plasma, serum, urine, and tissue extracts, are complex and can contain a variety of endogenous compounds (e.g., phospholipids, salts, proteins) that can interfere with the analysis of target analytes. Proper sample preparation techniques are crucial to minimize matrix effects by removing or reducing interfering substances. Techniques like protein precipitation, solid phase extraction (SPE), and liquid-liquid extraction are commonly employed for this purpose. Dilution of the sample can also be an effective technique for overcoming matrix effects in some cases.

While the impact of matrix effects and the need for interference studies are well-recognized in bioanalytical method development, specific investigations into matrix effects or interference encountered during the analysis of this compound in various matrices were not identified in the available search results.

Stability Studies in Biological Samples

Stability studies are essential in bioanalytical method validation to ensure that the analyte remains stable in the biological matrix under various storage and handling conditions chem960.com. Instability of an analyte in biological samples can lead to inaccurate quantitative results.

Stability is typically evaluated under conditions simulating sample collection, processing, storage (short-term, long-term, freeze-thaw cycles), and analysis chem960.com. Factors such as temperature, pH, and the presence of enzymes can affect the stability of compounds in biological matrices. Strategies to enhance stability may include the addition of stabilizers, pH adjustment, or rapid freezing.

Common stability assessments include bench-top stability, freeze-and-thaw stability, and long-term frozen storage stability chem960.com. The stability in the initial collection matrix, such as whole blood, should also be considered chem960.com.

Specific data regarding the stability of this compound in various biological matrices under different storage conditions were not found in the consulted literature.

Metabolite Profiling and Identification of this compound

Metabolite profiling and identification aim to characterize the metabolic fate of a compound in biological systems. This involves identifying and quantifying the various metabolites formed after the compound is introduced into an organism or biological system. Understanding the metabolic pathways and identifying metabolites is crucial in drug discovery and development to assess potential pharmacological activity, safety, and drug-drug interactions.

High-performance liquid chromatography coupled with mass spectrometry (LC-MS), particularly high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS), are powerful tools commonly used for metabolite profiling and identification. These techniques allow for the separation of the parent compound from its metabolites and provide structural information based on their mass-to-charge ratio and fragmentation patterns. Advanced fragmentation techniques, such as electron activated dissociation (EAD), can provide complementary information to collision-induced dissociation (CID) for more confident metabolite structure assignment.

Metabolite profiling strategies often involve analyzing biological samples (e.g., plasma, urine, feces, tissue extracts) using LC-MS-based methods and employing software tools to detect and identify potential metabolites based on expected biotransformations.

While this compound is a natural product isolated from plants, information regarding its metabolism and any studies on the metabolite profiling and identification of this compound in biological systems were not found in the provided search results.

Microscale Analytical Techniques

Microscale analytical techniques involve the analysis of very small sample volumes or amounts of analyte. These techniques are particularly valuable when sample availability is limited, the molecules of interest are present at low concentrations, or high-throughput analysis is required.

Microscale approaches can be applied to various analytical steps, including sample preparation, separation, and detection. Examples include microscale sample preparation methods like micro solid-phase extraction (µSPE) and micro electromembrane extraction (µEME), as well as microfluidics-driven techniques. These miniaturized systems can offer advantages such as reduced sample and solvent consumption, faster analysis times, and potential for integration and automation.

Microscale analytical techniques are increasingly used in various fields, including pharmaceutical and medical research, for applications such as drug transport studies and the analysis of compounds in limited biological samples.

Computational Chemistry and Molecular Modeling Applications in Drimiopsin C Studies

Quantum Chemical Calculations

Quantum chemical calculations, often based on principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. global-sci.com, wikipedia.org Density Functional Theory (DFT) is a widely used method in this area. sumitomo-chem.co.jp These calculations can provide insights into molecular geometries, energies, and charge distributions.

Electronic Structure Elucidation and Spectroscopic Property Prediction

Quantum chemical methods are instrumental in elucidating the electronic structure of molecules, which is fundamental to understanding their reactivity and physical properties. global-sci.com These calculations can predict various spectroscopic properties, such as vibrational frequencies (e.g., IR spectra) and electronic excitation energies (e.g., UV-Vis spectra). nih.gov, mpg.de, researchgate.net, nih.gov By comparing predicted spectra with experimental data, researchers can validate computational models and gain a deeper understanding of the molecular structure and its relationship to observed spectroscopic features. researchgate.net

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a valuable tool for investigating chemical reaction mechanisms. uio.no, rsc.org, nih.gov Quantum chemical calculations can be used to identify intermediates and transition states along a reaction pathway. sumitomo-chem.co.jp, libretexts.org, mit.edu Transition states represent the highest energy points on the reaction coordinate and are crucial for determining reaction rates and selectivities. github.io, libretexts.org, mit.edu Analyzing the structure and energy of transition states provides insights into how reactions occur and can aid in the design of catalysts or inhibitors. libretexts.org, mit.edu, mdpi.com

Conformation Analysis and Energetic Profiles

Computational methods are extensively used to study the different possible three-dimensional arrangements of atoms in a molecule, known as conformations. soton.ac.uk, sapub.org Quantum chemical calculations can determine the relative energies of different conformers, providing an energetic profile of the conformational landscape. mdpi.com, soton.ac.uk This analysis helps to understand the flexibility of a molecule and identify the most stable conformations, which are often the biologically active ones. nih.gov, sapub.org

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations employ classical physics principles to model the behavior of molecules over time. researchgate.net, wustl.edu, nih.gov These methods treat atoms as point masses governed by force fields, which describe the interactions between them. researchgate.net, mdpi.com

Conformational Sampling and Stability

Molecular dynamics simulations are particularly useful for exploring the conformational space accessible to a molecule and assessing the stability of different conformations. eu-softcomp.net, plos.org, nsf.gov, biorxiv.org, nih.gov By simulating the motion of atoms over time, these simulations can reveal how a molecule's shape changes and transitions between different low-energy states. eu-softcomp.net, plos.org, researchgate.net This sampling is essential for understanding the dynamic nature of molecules and how their flexibility might influence their interactions with other molecules. nih.gov, researchgate.net

Ligand-Target Interactions and Binding Affinity Predictions

Molecular mechanics and dynamics simulations, often in conjunction with techniques like molecular docking, are widely applied to study the interactions between a ligand (like Drimiopsin C) and its biological target (e.g., a protein). ijritcc.org, mdpi.com, mdpi.com, nih.gov, frontiersin.org, plos.org, nih.gov, biorxiv.org, researchgate.net Molecular docking predicts the preferred binding orientation (pose) of a ligand within a target's binding site. mdpi.com, mdpi.com, nih.gov, researchgate.net Molecular dynamics simulations can then refine these poses and provide information about the stability of the complex and the nature of the interactions over time. mdpi.com, researchgate.net Furthermore, computational methods can be used to predict the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. ijritcc.org, mdpi.com, mdpi.com, arxiv.org, nih.gov, nih.gov, biorxiv.org

Computational Methods for Binding Affinity Prediction

MethodDescriptionApplications
Structure-Based ModelingUtilizes the 3D structure of the target and ligand. ijritcc.orgMolecular Docking, Molecular Dynamics Simulations ijritcc.org
Ligand-Based ModelingRelies on the properties of known ligands. ijritcc.org, frontiersin.orgQSAR, Pharmacophore Modeling frontiersin.org
Hybrid ApproachesCombine aspects of both structure- and ligand-based methods. ijritcc.orgImproved accuracy in binding affinity prediction. ijritcc.org
Free Energy-Based SimulationsCalculate the free energy change upon binding. mdpi.com, nih.govProvide detailed thermodynamic insights into binding. mdpi.com
Machine Learning ApproachesTrain models on known binding data to predict new interactions. ijritcc.org, arxiv.org, nih.gov, biorxiv.orgRapid screening and prediction of binding affinities. ijritcc.org, nih.gov, biorxiv.org

These computational approaches provide valuable insights into how this compound might interact with potential biological targets at a molecular level, aiding in the understanding of its potential mechanisms of action. frontiersin.org, plos.org

Protein-Ligand Docking and Virtual Screening

Protein-ligand docking is a computational method used to predict the preferred orientation (pose) of a ligand when bound to a protein target. ebi-edu.commdpi.com This process involves simulating the interaction between the two molecules and scoring the resulting poses based on criteria that estimate binding affinity. ebi-edu.commdpi.com Virtual screening leverages docking and scoring functions to computationally screen large libraries of compounds against a target protein to identify potential binders. medchemexpress.commdpi.com This approach can help prioritize compounds for experimental testing, aiming to reduce the time, cost, and resources associated with traditional high-throughput screening. mdpi.comfrontiersin.org

While the search results mention virtual screening and molecular dynamics simulation in the context of MedChemExpress's services related to this compound, specific detailed research findings or data tables directly linking this compound to particular protein targets, docking scores, or virtual screening campaigns were not found within the provided snippets. However, the general principles of protein-ligand docking involve two main stages: pose generation and scoring, where different ligand and protein conformations are explored, and a quantitative estimation of binding affinity is provided by scoring functions. mdpi.com These scoring functions can be force-field based, knowledge-based statistical functions, or empirical. mdpi.com Improvements in docking methods, such as explicitly considering coordinated water molecules, have shown enhanced discrimination in predicting near-native poses for protein-ligand complexes. plos.org

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and QSAR modeling are computational approaches that seek to establish mathematical relationships between the structural properties (descriptors) of chemical compounds and their biological activities or other properties. frontiersin.orgnih.govresearchgate.net This allows for the prediction of the activity of new or untested compounds based on their molecular structure. frontiersin.orgnih.gov

Descriptor Calculation and Feature Selection

A fundamental step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of a compound's chemical features and properties. osdd.netgithub.io These descriptors can range from simple counts of atoms and bonds (0D, 1D) to more complex topological, geometrical, electronic, and quantum chemical properties (2D, 3D). frontiersin.orgosdd.nettalete.mi.it Various software tools and web servers are available for calculating a wide array of molecular descriptors. osdd.net

Following descriptor calculation, feature selection is a critical step in QSAR model development. nih.govresearchgate.netljmu.ac.uk The purpose of feature selection is to identify the most relevant descriptors that are significantly correlated with the biological activity and to reduce the dimensionality of the data, which can help improve model performance and interpretability. nih.govljmu.ac.uknih.gov Techniques for feature selection include various statistical methods and algorithms, such as genetic algorithms. researchgate.netljmu.ac.ukkg.ac.rs Descriptors with constant values or high intercorrelation are often excluded during this process. nih.gov

While the search results discuss descriptor calculation and feature selection in the general context of QSAR modeling, specific details regarding the types of descriptors calculated for this compound or the methods used for feature selection in studies involving this compound were not provided.

Predictive Model Building (e.g., Machine Learning, Deep Learning)

Once relevant descriptors are selected, predictive models are built to correlate these descriptors with the observed biological activity. frontiersin.org Machine learning (ML) algorithms are commonly employed for this purpose, allowing the models to learn patterns and relationships within the data to make predictions on new compounds. researchgate.netvmsoftwarehouse.com Various ML algorithms can be used, including logistic regression, artificial neural networks (ANN), random forests, and support vector machines (SVM). frontiersin.orgvmsoftwarehouse.commdpi.comnih.gov

Deep learning (DL), a subset of ML utilizing neural networks with multiple layers, has also been applied in predictive modeling, particularly for complex problems and large datasets. vmsoftwarehouse.comfrontiersin.orgresearchgate.net DL models can learn intricate patterns directly from data, potentially enhancing predictive performance. vmsoftwarehouse.comfrontiersin.org In the context of QSAR, ML and DL models can be used to predict various properties, including the efficacy of potential inhibitors. preprints.org The performance of these predictive models is typically evaluated using metrics such as the area under the Receiver Operating Characteristic (ROC) curve (AUC), Matthews Correlation Coefficient (MCC), and by testing on independent datasets. nih.govfrontiersin.org

Although the search results highlight the use of machine learning and deep learning in predictive modeling and QSAR, specific applications of these techniques for building predictive models related to this compound were not detailed.

Chemical Space Exploration and De Novo Design

Chemoinformatics tools enable the exploration of chemical space, which encompasses all possible synthesizable molecules. unibe.chnih.gov This exploration can involve visualizing large chemical databases and searching for molecules with desired properties or similarity to known active compounds. unibe.chnih.gov

De novo design is a computational approach that aims to design novel molecules with specific properties from scratch, rather than screening existing libraries. nih.govosti.gov These methods build compounds by assembling fragments or growing molecules within a target binding site, guided by principles of complementarity in shape and chemical properties. nih.govosti.gov De novo design programs can be receptor-based (using the 3D structure of the target) or ligand-based (using information from known active ligands or QSAR models). osti.gov Evolutionary algorithms and other search strategies are employed to navigate the vast chemical space during the design process. osti.gov

While the search results discuss chemical space exploration and de novo design as general computational approaches in drug discovery and chemistry, their specific application to this compound was not mentioned.

Computational Approaches for Biosynthesis Prediction and Pathway Engineering

Computational methods are increasingly being used to study the biosynthesis of natural products and to engineer biosynthetic pathways. Biosynthetic gene clusters (BGCs), which are groups of genes involved in the synthesis of secondary metabolites, are a key focus of this research. nih.gov Genome mining of BGCs using computational techniques has significantly improved the efficiency of identifying and annotating these clusters, facilitating the discovery of novel metabolites. nih.gov

Computational frameworks and software tools have been developed to analyze large datasets of BGCs, allowing for the exploration of biosynthetic diversity and the elucidation of phylogenetic relationships within and across gene cluster families. nih.gov These analyses can provide insights into the evolutionary events that shape BGCs, such as insertions, deletions, and duplications. plos.org Machine learning and deep learning algorithms are enhancing the speed and precision of BGC mining and prediction. nih.gov Understanding biosynthetic pathways computationally can potentially aid in engineering these pathways to produce desired compounds or analogs. plos.org

The search results mention this compound in the context of a transcriptomic and metabolomic analysis of Barnardia japonica, where it is listed as a Xanthones product, and a simplified schematic of a phenylpropanoid pathway is shown. medchemexpress.comresearchgate.net While this hints at research into the biosynthesis of compounds in the plant from which this compound might originate, detailed computational studies specifically predicting the biosynthesis of this compound or involving its pathway engineering were not found in the provided snippets.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot found
4,5-Dichloroimidazole50272
Thrombin16131180
Doxycycline140018
Amantadine2130

Computational chemistry and molecular modeling techniques offer powerful tools for investigating the properties, interactions, and origins of chemical compounds such as this compound. These methods provide valuable theoretical insights that complement experimental research, particularly in areas relevant to drug discovery and natural product studies.

Protein-Ligand Docking and Virtual Screening

Protein-ligand docking is a computational technique employed to predict the optimal binding orientation, or pose, of a small molecule (ligand) within the binding site of a protein target. ebi-edu.commdpi.com This process involves simulating the molecular interactions between the ligand and the protein and evaluating the stability of the resulting complexes using scoring functions that approximate binding affinity. ebi-edu.commdpi.com Virtual screening utilizes these docking and scoring methods to computationally evaluate large databases of chemical compounds against a specific protein target to identify potential binders. medchemexpress.commdpi.com This in silico approach serves to prioritize promising candidates for subsequent experimental validation, thereby potentially accelerating the early stages of drug discovery and reducing associated costs and resources. mdpi.comfrontiersin.org

While the provided search results indicate that virtual screening and molecular dynamics simulations are services offered in relation to this compound by some providers, specific research studies detailing the application of these methods to this compound, including identified protein targets, calculated docking scores, or outcomes of virtual screening campaigns, were not present in the snippets. Generally, the docking process comprises pose generation, which explores various conformations and orientations of the ligand within the binding site, and scoring, which quantitatively assesses the quality of each pose. mdpi.com Different types of scoring functions exist, including force-field based, knowledge-based statistical, and empirical functions. mdpi.com Advances in docking methodologies, such as the explicit consideration of water molecules at the protein-ligand interface, have demonstrated improved accuracy in predicting near-native binding poses. plos.org

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and QSAR modeling are computational disciplines focused on developing predictive models that link the structural characteristics of molecules to their biological activities or other properties. frontiersin.orgnih.govresearchgate.net By establishing these relationships, QSAR models can predict the activity of compounds that have not yet been synthesized or experimentally tested based solely on their molecular structure. frontiersin.orgnih.gov

Descriptor Calculation and Feature Selection

A foundational step in QSAR modeling is the conversion of chemical structures into numerical representations known as molecular descriptors. osdd.netgithub.io These descriptors capture various aspects of a molecule's structure and properties, ranging from simple counts and topological indices to more complex three-dimensional and quantum mechanical descriptors. frontiersin.orgosdd.nettalete.mi.it Numerous software packages and web-based tools are available for the calculation of a wide variety of molecular descriptors. osdd.net

While the search results provide a general overview of descriptor calculation and feature selection within the QSAR framework, specific details concerning the descriptors computed for this compound or the feature selection methods applied in any potential QSAR studies involving this compound were not available in the provided text.

Predictive Model Building (e.g., Machine Learning, Deep Learning)

With a set of relevant molecular descriptors in hand, the next step involves building predictive models that correlate these descriptors with the biological activity data. frontiersin.org Machine learning (ML) algorithms are widely used for this task, enabling the development of models that can learn complex patterns from the training data and generalize to predict the activity of new compounds. researchgate.netvmsoftwarehouse.com Common ML algorithms applied in QSAR include logistic regression, artificial neural networks (ANNs), random forests, and support vector machines (SVMs). frontiersin.orgvmsoftwarehouse.commdpi.comnih.gov

Deep learning (DL), a subfield of ML characterized by the use of multi-layered neural networks, has also shown promise in predictive modeling, particularly for handling large and complex datasets. vmsoftwarehouse.comfrontiersin.orgresearchgate.net DL models can automatically learn hierarchical representations of the data, potentially leading to improved predictive performance in QSAR applications. vmsoftwarehouse.comfrontiersin.org ML and DL models in QSAR can be used to predict various endpoints, including the potential efficacy of compounds as inhibitors. preprints.org Model performance is typically assessed using metrics such as the area under the ROC curve (AUC) and the Matthews Correlation Coefficient (MCC), often validated through cross-validation or testing on independent datasets. nih.govfrontiersin.org

Although the search results discuss the application of machine learning and deep learning in building predictive models for various purposes, specific instances of these techniques being applied to construct predictive models for this compound were not detailed.

Chemical Space Exploration and De Novo Design

Chemoinformatics tools facilitate the exploration of chemical space, which conceptually represents the vast collection of all possible molecules. unibe.chnih.gov This exploration can involve the visualization and analysis of large chemical databases to identify compounds with desirable properties or structural similarity to known active molecules. unibe.chnih.gov

De novo design is a computational strategy focused on designing novel chemical structures with desired properties from the ground up, rather than searching through existing compound libraries. nih.govosti.gov These methods typically involve assembling molecular fragments or growing structures within a target binding site based on principles of molecular complementarity in terms of shape and chemical features. nih.govosti.gov De novo design approaches can be guided by the three-dimensional structure of a target protein (receptor-based design) or by information derived from known active ligands or QSAR models (ligand-based design). osti.gov Various search algorithms, including evolutionary algorithms, are employed to navigate the immense chemical space during the de novo design process. osti.gov

While the search results describe chemical space exploration and de novo design as established computational methods in the field of chemistry and drug discovery, their specific application in studies related to this compound was not mentioned.

Computational Approaches for Biosynthesis Prediction and Pathway Engineering

Computational methods are increasingly valuable for investigating the biosynthesis of natural products and for the rational engineering of the underlying biosynthetic pathways. Biosynthetic gene clusters (BGCs), which are genomic regions containing genes that collectively encode the enzymes and regulatory elements required for the production of secondary metabolites, are a key area of focus. nih.gov Computational genome mining approaches have significantly enhanced the efficiency of identifying and characterizing BGCs, contributing to the discovery of new natural products. nih.gov

Computational frameworks and software tools have been developed to analyze large collections of BGC data, enabling the exploration of biosynthetic diversity and the inference of evolutionary relationships among gene clusters. nih.gov These analyses can shed light on the evolutionary dynamics of BGCs, including events such as gene insertions, deletions, and duplications. plos.org The application of machine learning and deep learning algorithms is further improving the speed and accuracy of BGC identification and prediction. nih.gov Computational understanding of biosynthetic pathways holds potential for guiding efforts to engineer these pathways for the production of specific compounds or novel analogs. plos.org

The search results indicate that this compound is a xanthone product found in Barnardia japonica and mention a simplified schematic of a phenylpropanoid pathway in this context. medchemexpress.comresearchgate.net This suggests that research into the biosynthesis of this compound is being conducted, likely involving the study of relevant metabolic pathways in the source plant. However, detailed computational studies specifically focused on predicting the complete biosynthetic pathway of this compound or on computationally guided pathway engineering efforts for this compound were not explicitly described in the provided snippets.

Conclusion and Outlook

Summary of Current Research Status of Drimiopsin C

Current research on this compound indicates its identification and isolation as a known xanthone from the plant Scilla scilloides, previously known as Drimiopsis maculata. nih.gov Structural elucidation of this compound has been achieved through extensive spectroscopic analyses, with its structure confirmed by comparison with published data. nih.gov While related xanthones from the same source, such as Drimiopsin D, have shown notable biological activities like anti-inflammatory effects, specific detailed research findings focusing solely on the biological activities of this compound were not prominent in the available literature snippets. nih.gov The isolation and structural characterization represent foundational steps in understanding this natural compound.

Future Perspectives on this compound as a Research Chemical Compound

The future perspectives for this compound as a research chemical compound are closely linked to the broader potential of xanthones and natural products. Given that this compound is a xanthone, a class of compounds known for diverse biological properties, further research could explore its specific interactions with biological targets. The structural diversity inherent in natural products, including xanthones, makes them valuable starting points for chemical investigations and the discovery of new bioactive molecules. Future studies might focus on evaluating the specific pharmacological or biological activities of this compound, potentially employing in vitro or in vivo models to understand its effects. Comparative studies with other xanthones from Scilla scilloides or other sources could also provide insights into structure-activity relationships. The availability of isolated this compound as a research chemical would facilitate such detailed investigations into its unique properties.

Q & A

Q. Table 1: Methodological Framework for Isolation

StepParametersQuality Control Measures
Raw Material SelectionPlant species, tissue typeTaxonomic authentication
ExtractionSolvent polarity, temperatureYield optimization via factorial design
CharacterizationNMR (¹H/¹³C), HR-MS fragmentationComparison with published spectra

How to design experiments assessing this compound’s bioactivity while minimizing confounding variables? [Basic Research Question]

Use the PICO(T) framework to structure experiments:

  • Population (P) : Define biological models (e.g., cancer cell lines, in vivo models).
  • Intervention (I) : Dose ranges (e.g., 0.1–100 μM), exposure duration.
  • Comparison (C) : Include positive/negative controls (e.g., doxorubicin, solvent-only groups).
  • Outcome (O) : Quantify cytotoxicity (MTT assay), apoptosis markers (caspase-3), or oxidative stress indicators (ROS levels).
  • Time (T) : Temporal resolution (acute vs. chronic effects) .

Q. Table 2: Experimental Design Template

VariableParametersExample Values
Cell LinesHuman cancer linesHeLa, MCF-7
DosageConcentration gradient0.1, 1, 10, 100 μM
Assay EndpointsApoptosis, necrosis, metabolic activityAnnexin V staining, LDH release

What strategies resolve contradictions in reported mechanisms of action for this compound? [Advanced Research Question]

Address discrepancies through:

Meta-Analysis : Systematically compare studies for methodological differences (e.g., assay conditions, model systems).

Dose-Response Reevaluation : Test conflicting hypotheses across a broader concentration range.

Pathway Crosstalk Analysis : Use transcriptomics/proteomics to identify off-target effects .

Q. Table 3: Contradiction Analysis Workflow

Conflict SourceResolution StrategyExample Tools
Variability in IC₅₀ valuesStandardize assay protocolsHigh-content screening (HCS) validation
Divergent mechanistic claimsMulti-omics integrationRNA-seq, SILAC-based proteomics

How to optimize synthetic routes for this compound analogs while ensuring reproducibility? [Advanced Research Question]

Apply the FINER Criteria :

  • Feasibility : Use scalable reactions (e.g., Suzuki coupling, click chemistry).
  • Innovation : Introduce novel substituents to enhance bioactivity.
  • Novelty : Prioritize understudied structural modifications.
  • Ethics : Adhere to green chemistry principles.
  • Relevance : Align with therapeutic gaps (e.g., multidrug-resistant pathogens) .

Q. Table 4: Synthetic Optimization Parameters

ParameterConsiderationsExample Modifications
Backbone StabilityRing system functionalizationEpoxide opening, glycosylation
SolubilityPolar group introductionPEGylation, sulfonation

What computational approaches predict this compound’s interactions with non-canonical targets? [Advanced Research Question]

Combine:

  • Molecular Docking : Screen against structural databases (e.g., PDB, AlphaFold).
  • Machine Learning : Train models on known bioactive natural products.
  • Network Pharmacology : Map protein-protein interaction networks to identify secondary targets .

Q. Table 5: Predictive Modeling Workflow

StepTools/Data SourcesOutput Metrics
Target PredictionSwissTargetPrediction, PharmMapperProbability scores for putative targets
Pathway EnrichmentKEGG, ReactomeOverrepresented pathways

How to conduct a systematic literature review on this compound’s pharmacological potential? [Basic Research Question]

Follow these steps:

Define Scope : Use PEO (Population, Exposure, Outcome) for foreground questions (e.g., “this compound AND apoptosis AND in vivo”).

Database Selection : PubMed, SciFinder, EMBASE with Boolean operators.

Bias Mitigation : Include preprints and negative-result studies to avoid publication bias .

What quality control measures ensure consistency in this compound bioassay data? [Basic Research Question]

Implement:

  • Batch Testing : Analyze multiple production batches to assess compound stability.
  • Inter-Lab Validation : Collaborate with independent labs to replicate key findings.
  • Data Transparency : Share raw datasets (e.g., via Zenodo) to enable third-party verification .

How to integrate multi-omics data to elucidate this compound’s polypharmacology? [Advanced Research Question]

Use Systems Biology Approaches :

  • Transcriptomics : RNA-seq to identify differentially expressed genes.
  • Metabolomics : LC-MS to track metabolic pathway perturbations.
  • Network Analysis : Cytoscape for visualizing target-pathway interactions .

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Reactant of Route 1
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